

# Commercial Suppliers of High-Purity L-cysteine-glutathione disulfide

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## Compound of Interest

Compound Name: *L-Cysteine-glutathione Disulfide*

Cat. No.: *B8017958*

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For researchers, scientists, and drug development professionals seeking high-purity **L-cysteine-glutathione disulfide** (L-CySSG), a number of commercial suppliers provide this compound for research and development purposes. This mixed disulfide of L-cysteine and glutathione is a valuable tool in studying oxidative stress, glutathione metabolism, and its potential as a therapeutic agent.

## Product Specifications from Commercial Suppliers

The following table summarizes the product specifications for high-purity **L-cysteine-glutathione disulfide** available from various commercial suppliers. This allows for an easy comparison of key quantitative data.

| Supplier            | Catalog Number | Purity        | Formulation               | Quantity          | Storage       |
|---------------------|----------------|---------------|---------------------------|-------------------|---------------|
| Cayman Chemical     | 17582[1]       | ≥95%[1][2][3] | A crystalline solid[1][4] | 1 mg, 10 mg[1][3] | -20°C[1][2]   |
| Sapphire Bioscience | CAY-17582-10mg | ≥95%[4]       | A crystalline solid[4]    | 10 mg             | -20°C         |
| Biosynth            | FC20768        | Not specified | Not specified             | Not specified     | <-15°C[5]     |
| MyBioSource         | MBS5796512     | Not specified | Biochemical               | Not specified     | Not specified |

## Application Notes

### 1. L-cysteine-glutathione disulfide as a Glutathione Prodrug and Precursor

**L-cysteine-glutathione disulfide** is an endogenous glutathione derivative formed by the disulfide linkage between L-cysteine and the tripeptide glutathione.[1][2] It serves as a bioavailable precursor of glutathione (GSH), a critical intracellular antioxidant.[6][7][8] The administration of L-CySSG has been shown to increase GSH levels, suggesting its potential use in conditions associated with GSH depletion and oxidative stress.[6] Its proposed mechanism involves enzymatic reduction or thiol-disulfide exchange to release free L-cysteine and glutathione, which can then be utilized by cells.[9]

### 2. Hepatoprotective Effects of L-cysteine-glutathione disulfide

A significant application of **L-cysteine-glutathione disulfide** is in the study of liver injury. Research has demonstrated its protective effects against drug-induced hepatotoxicity, such as that caused by acetaminophen.[1][2][10] Studies in animal models have shown that L-CySSG can mitigate liver damage, likely by replenishing hepatic glutathione stores.[6][7] This makes it a valuable compound for investigating the mechanisms of liver injury and for the development of potential therapeutic strategies.

## Experimental Protocols

Protocol 1: In Vivo Evaluation of Hepatoprotective Effects of **L-cysteine-glutathione disulfide** in a Mouse Model of Acetaminophen-Induced Liver Injury

This protocol outlines a procedure to assess the protective effects of **L-cysteine-glutathione disulfide** against liver damage induced by acetaminophen in mice.

#### 1. Animal Model and Treatment:

- Use male C57BL/6 mice, 8-10 weeks old.
- House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[9]
- Divide mice into the following groups (n=6-8 per group):
- Vehicle control (e.g., saline)
- Acetaminophen (APAP) only

- **L-cysteine-glutathione disulfide** + APAP
- N-acetylcysteine (NAC) + APAP (positive control)
- Administer **L-cysteine-glutathione disulfide** (e.g., 2.5 mmol/kg, intraperitoneally) or NAC (e.g., 1200 mg/kg, intraperitoneally) 30 minutes before APAP administration.
- Induce liver injury by administering a single dose of acetaminophen (e.g., 300 mg/kg, intraperitoneally).
- Euthanize mice 24 hours after APAP administration for sample collection.

## 2. Sample Collection and Analysis:

- Collect blood via cardiac puncture and centrifuge to obtain serum.
- Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage.
- Excise the liver, wash with ice-cold saline, and divide into portions for histology and biochemical analysis.
- Fix a portion of the liver in 10% neutral buffered formalin for histopathological evaluation (H&E staining).
- Snap-freeze another portion in liquid nitrogen and store at -80°C for glutathione quantification.

## Protocol 2: Quantification of Total and Mitochondrial Glutathione in Liver Tissue

This protocol describes the measurement of total and mitochondrial glutathione levels in liver tissue using a colorimetric assay with Ellman's reagent.[9]

### 1. Preparation of Liver Homogenate:

- Homogenize a weighed portion of the frozen liver tissue in 10 volumes of ice-cold 10% trichloroacetic acid (TCA).
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant for the determination of total glutathione.

### 2. Isolation of Mitochondria:

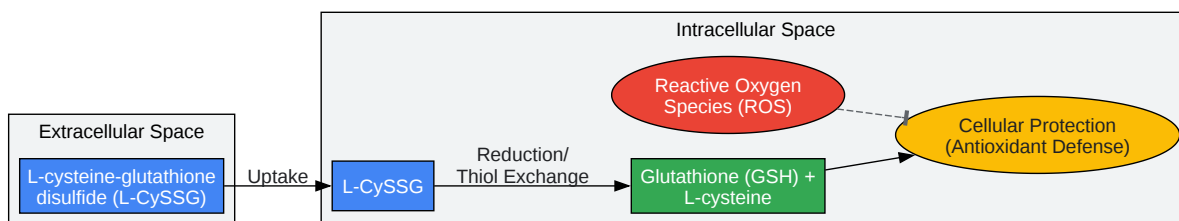
- Homogenize fresh liver tissue in an ice-cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 0.1 mM EGTA, pH 7.4).[9]
- Perform differential centrifugation to isolate the mitochondrial fraction.

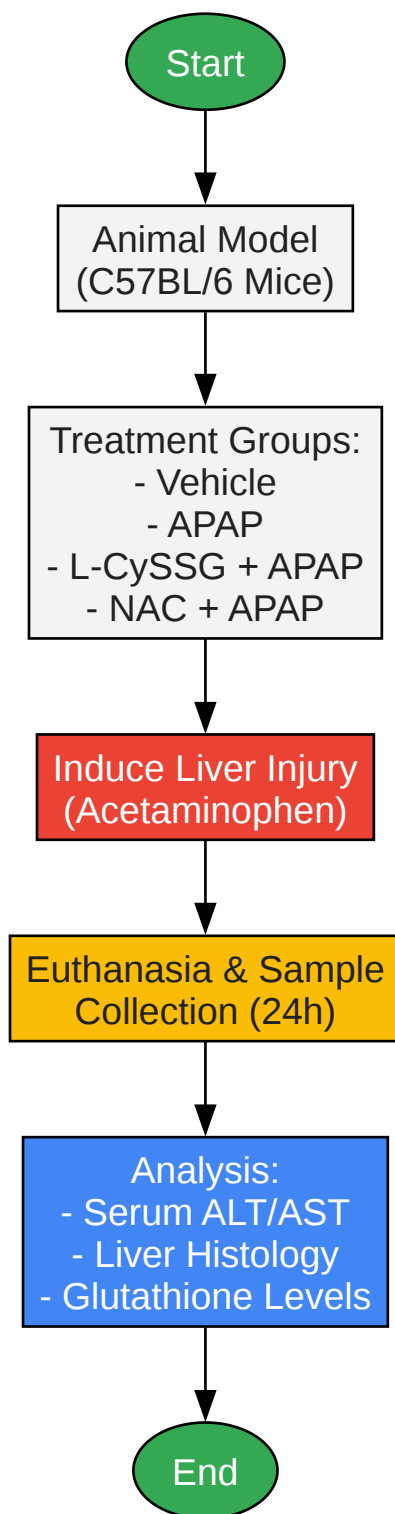
- Lyse the isolated mitochondria in 10% TCA and centrifuge to collect the supernatant for mitochondrial glutathione measurement.

### 3. Glutathione Assay (Ellman's Reagent):

- Prepare a reaction mixture containing 100  $\mu$ L of the TCA supernatant, 800  $\mu$ L of 0.3 mM NADPH, 100  $\mu$ L of 6 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and 10  $\mu$ L of 50 units/mL glutathione reductase.
- Measure the change in absorbance at 412 nm over time using a spectrophotometer.
- Quantify the glutathione concentration by comparing the rate of reaction to a standard curve generated with known concentrations of glutathione.
- Normalize the glutathione levels to the protein content of the initial homogenate or mitochondrial fraction, determined by a Bradford or BCA protein assay.

## Visualizations





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